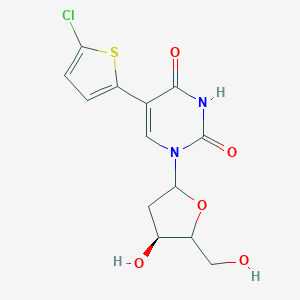
5-(5-Chloro-2-thienyl)-2'-deoxyuridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(5-Chloro-2-thienyl)-2'-deoxyuridine, also known as SCTDU, is a thymidine analogue that has been extensively studied for its potential applications in cancer treatment. It is a nucleoside analogue that can be incorporated into DNA during replication, causing DNA damage and ultimately leading to cell death.
Mecanismo De Acción
5-(5-Chloro-2-thienyl)-2'-deoxyuridine is incorporated into DNA during replication, leading to DNA damage and ultimately cell death. It has been shown to inhibit DNA synthesis and induce apoptosis in cancer cells. 5-(5-Chloro-2-thienyl)-2'-deoxyuridine has also been shown to inhibit the activity of thymidylate synthase, an enzyme that is essential for DNA synthesis.
Efectos Bioquímicos Y Fisiológicos
5-(5-Chloro-2-thienyl)-2'-deoxyuridine has been shown to have a variety of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. 5-(5-Chloro-2-thienyl)-2'-deoxyuridine has also been shown to inhibit angiogenesis, the process by which tumors develop new blood vessels to support their growth. Additionally, 5-(5-Chloro-2-thienyl)-2'-deoxyuridine has been shown to enhance the immune response to cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 5-(5-Chloro-2-thienyl)-2'-deoxyuridine is its potential to enhance the effects of other chemotherapeutic agents. However, the low yield and time-consuming synthesis process can be a limitation for lab experiments. Additionally, 5-(5-Chloro-2-thienyl)-2'-deoxyuridine has been shown to have toxic effects on normal cells, which can be a challenge for its clinical use.
Direcciones Futuras
There are several future directions for the study of 5-(5-Chloro-2-thienyl)-2'-deoxyuridine. One area of research is the development of more efficient synthesis methods to increase the yield of 5-(5-Chloro-2-thienyl)-2'-deoxyuridine. Additionally, further studies are needed to better understand the mechanisms of action of 5-(5-Chloro-2-thienyl)-2'-deoxyuridine and its potential interactions with other chemotherapeutic agents. Finally, clinical trials are needed to determine the safety and efficacy of 5-(5-Chloro-2-thienyl)-2'-deoxyuridine in cancer patients.
Métodos De Síntesis
The synthesis of 5-(5-Chloro-2-thienyl)-2'-deoxyuridine involves the reaction of 5-chloro-2-thiophenecarboxaldehyde with 2'-deoxyuridine in the presence of a base catalyst. The resulting compound is then purified through a series of chromatography steps. The yield of 5-(5-Chloro-2-thienyl)-2'-deoxyuridine is typically low, and the synthesis process can be time-consuming.
Aplicaciones Científicas De Investigación
5-(5-Chloro-2-thienyl)-2'-deoxyuridine has been studied extensively for its potential applications in cancer treatment. It has been shown to have cytotoxic effects on a variety of cancer cell lines, including breast, lung, and colon cancer cells. 5-(5-Chloro-2-thienyl)-2'-deoxyuridine has also been shown to enhance the effects of other chemotherapeutic agents, such as cisplatin and doxorubicin.
Propiedades
Número CAS |
134333-72-5 |
|---|---|
Nombre del producto |
5-(5-Chloro-2-thienyl)-2'-deoxyuridine |
Fórmula molecular |
C13H13ClN2O5S |
Peso molecular |
344.77 g/mol |
Nombre IUPAC |
5-(5-chlorothiophen-2-yl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C13H13ClN2O5S/c14-10-2-1-9(22-10)6-4-16(13(20)15-12(6)19)11-3-7(18)8(5-17)21-11/h1-2,4,7-8,11,17-18H,3,5H2,(H,15,19,20)/t7-,8+,11+/m0/s1 |
Clave InChI |
RQZRQHNKLHIOQI-JYPKXMCJSA-N |
SMILES isomérico |
C1[C@@H](C(OC1N2C=C(C(=O)NC2=O)C3=CC=C(S3)Cl)CO)O |
SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)C3=CC=C(S3)Cl)CO)O |
SMILES canónico |
C1C(C(OC1N2C=C(C(=O)NC2=O)C3=CC=C(S3)Cl)CO)O |
Sinónimos |
5-(5-chlorothien-2-yl)-2'-deoxyuridine 5-CTYDU |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)phenyl]propanamide](/img/structure/B238333.png)
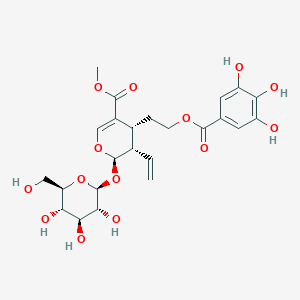
![N-[(5-iodopyridin-2-yl)carbamothioyl]-2-(3-methylphenoxy)acetamide](/img/structure/B238342.png)
![N-[(3a,5b,7b)-7-hydroxy-24-oxo-3-(sulfooxy)cholan-24-yl]-Glycine](/img/structure/B238343.png)
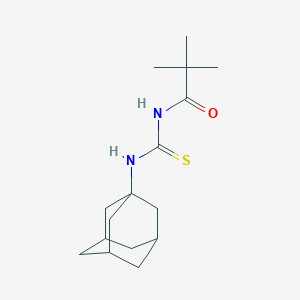
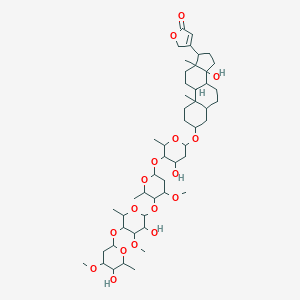
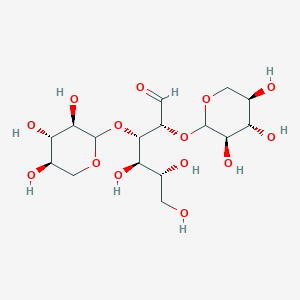
![5-chloro-2-methoxy-N-[3-(pentanoylamino)phenyl]benzamide](/img/structure/B238350.png)
![3,4-dimethyl-N-[4-(pyrrolidin-1-yl)phenyl]benzamide](/img/structure/B238352.png)
![2-chloro-4-methyl-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B238359.png)
![2-chloro-5-iodo-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B238366.png)
![2-bromo-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B238383.png)
![N-(4-{[(4-chlorophenyl)acetyl]amino}-2-methoxyphenyl)pentanamide](/img/structure/B238388.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B238410.png)